molecular formula C6H11Br B087650 1-Bromo-1-hexene CAS No. 13154-13-7

1-Bromo-1-hexene

Cat. No.: B087650
CAS No.: 13154-13-7
M. Wt: 163.06 g/mol
InChI Key: FBUZNPORDKVYFD-AATRIKPKSA-N
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Description

1-Bromo-1-hexene (CAS: 4558-27-4) is a brominated alkene with the molecular formula C₆H₁₁Br and a molecular weight of 163.057 g/mol . It is synthesized via the radical addition of hydrogen bromide (HBr) to n-butylacetylene in the presence of peroxides, yielding 74% of the product with a boiling point of 139–141°C . The compound features a terminal double bond (between C1 and C2) and a bromine atom at the first carbon, making it reactive in alkylation and polymerization reactions. Its primary applications include serving as an intermediate in organic synthesis, particularly in the preparation of dienes and functionalized alkenes .

Properties

CAS No.

13154-13-7

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

(E)-1-bromohex-1-ene

InChI

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+

InChI Key

FBUZNPORDKVYFD-AATRIKPKSA-N

SMILES

CCCCC=CBr

Isomeric SMILES

CCCC/C=C/Br

Canonical SMILES

CCCCC=CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 1-Hexene: One common method to prepare 1-Bromo-1-hexene involves the bromination of 1-hexene.

    Electrochemical Bromofunctionalization: Another method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using bromine or other brominating agents under controlled conditions to ensure high yield and purity of the trans isomer .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1-Bromo-1-hexene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: It can participate in addition reactions, such as the addition of hydrogen bromide (HBr) to form dibromohexane.

    Elimination Reactions: It can undergo elimination reactions to form hexadiene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Addition Reactions: Reagents like hydrogen bromide (HBr) or bromine (Br2) in the presence of solvents like carbon tetrachloride (CCl4).

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Substitution: Formation of hexanol or hexylamine depending on the nucleophile used.

    Addition: Formation of 1,2-dibromohexane.

    Elimination: Formation of 1,3-hexadiene

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 1-Bromo-1-hexene is used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It is used in research to study the mechanisms of various organic reactions, including substitution and elimination reactions.

Biology and Medicine:

    Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds.

    Biochemical Studies: Used in the study of enzyme-catalyzed reactions involving halogenated compounds.

Industry:

Mechanism of Action

The mechanism of action of 1-Bromo-1-hexene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond through an E2 elimination mechanism .

Comparison with Similar Compounds

Table 1: Comparison of Bromohexene Isomers

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) Bromine Position Key Reactivity/Applications
This compound C₆H₁₁Br 163.057 4558-27-4 139–141 C1 (terminal) Radical addition reactions; precursor for dienes
5-Bromo-1-hexene C₆H₁₁Br 163.057 4558-27-4 Not reported C5 Synthetic routes involve allylic bromination; used in cross-coupling reactions
6-Bromo-1-hexene C₆H₁₁Br 163.058 2695-47-8 Not reported C6 (terminal) Similar to this compound but with bromine at C6; potential for polymer modification
1-Bromo-3-hexene C₆H₁₁Br 163.056 84254-20-6 Not reported C1 (internal) Internal double bond alters reactivity in electrophilic additions

Key Observations :

  • Positional isomerism significantly impacts reactivity. Terminal bromoalkenes (e.g., this compound) favor allylic reactions, while internal isomers (e.g., 1-bromo-3-hexene) may undergo stereoselective additions .
  • Synthetic routes differ: this compound is synthesized via HBr radical addition , whereas 5-bromo-1-hexene relies on allylic bromination .

Saturated Analogs: 1-Bromohexane

Table 2: Comparison with 1-Bromohexane

Property This compound (C₆H₁₁Br) 1-Bromohexane (C₆H₁₃Br)
Molecular Weight 163.057 g/mol 165.07 g/mol
Structure Alkene (C=C at C1–C2) Alkane (saturated)
Boiling Point 139–141°C 166–168°C
Reactivity Electrophilic addition SN2 nucleophilic substitution
Applications Polymer intermediates Dye intermediates

Key Differences :

  • The double bond in this compound enables addition reactions (e.g., hydrohalogenation), whereas 1-bromohexane undergoes substitution due to its saturated structure .
  • Boiling points reflect differences in molecular polarity and intermolecular forces.

Cyclohexene Derivatives

Table 3: Cyclohexene-Based Bromides

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-Bromocyclohexene C₆H₉Br 161.040 2044-08-8 Conjugated bromine and double bond; used in ring-opening reactions
1-(Bromomethyl)cyclohexene C₇H₁₁Br 175.08 (calculated) 37677-17-1 Bromomethyl group enhances steric effects; precursor for pharmaceuticals
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 271.18 (calculated) Not provided Sulfonyl group increases electrophilicity; used in drug synthesis

Key Observations :

  • Cyclohexene derivatives exhibit ring strain and conjugation effects , influencing their reactivity in Diels-Alder or electrophilic substitutions .
  • Steric hindrance in substituted derivatives (e.g., 1-(bromomethyl)cyclohexene) can slow reaction kinetics but improve selectivity .

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